SS28

Description

BenchChem offers high-quality SS28 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SS28 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

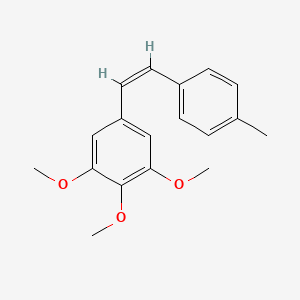

IUPAC Name |

1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene |

InChI |

InChI=1S/C18H20O3/c1-13-5-7-14(8-6-13)9-10-15-11-16(19-2)18(21-4)17(12-15)20-3/h5-12H,1-4H3/b10-9- |

InChI Key |

YSJFPRSDNPCGBF-KTKRTIGZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of Somatostatin-28 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-28 (SS28) is a crucial neuropeptide in the central nervous system (CNS), exerting a wide range of neuromodulatory effects. Derived from the precursor preprosomatostatin, SS28, along with its shorter counterpart somatostatin-14 (SS14), plays a pivotal role in neurotransmission, neuroendocrine regulation, and neuronal excitability. This technical guide provides a comprehensive overview of the biological functions of SS28 in the CNS, with a focus on its interaction with somatostatin receptors (SSTRs), downstream signaling pathways, and its influence on neuronal activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate mechanisms of SS28 and its potential as a therapeutic target.

Introduction to Somatostatin-28

Somatostatin is a key inhibitory neuropeptide and hormone that exists in two primary bioactive forms: a 14-amino acid peptide (SS14) and an N-terminally extended 28-amino acid peptide (SS28). Both peptides are derived from the same precursor, preprosomatostatin, through tissue-specific post-translational processing. In the central nervous system, SS28 is a prominent form and is widely distributed in various brain regions, including the cortex, hippocampus, hypothalamus, and brainstem. It functions as a neurotransmitter and neuromodulator, influencing a myriad of physiological processes.

Somatostatin Receptors in the CNS

The biological effects of SS28 are mediated through its interaction with a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are differentially expressed throughout the CNS, and their activation by SS28 initiates a cascade of intracellular signaling events. All five SSTR subtypes bind both SS14 and SS28 with high affinity.[3]

Receptor Distribution

The distinct anatomical distribution of SSTR subtypes within the CNS underpins the diverse functional roles of SS28. For instance, SSTR1 and SSTR2 are widely expressed in the cortex, hippocampus, and amygdala. SSTR3 is found in the cerebellum and hippocampus, while SSTR4 is prominent in the hippocampus and cortex. SSTR5 has a more restricted expression pattern within the CNS. This differential localization allows for precise spatial and temporal control of neuronal function by SS28.

Binding Affinities of SS28

SS28 exhibits high affinity for all five SSTR subtypes. The binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), is a critical parameter in understanding the potency of SS28 at each receptor. While SS14 and SS28 show similar high affinities for most SSTRs, subtle differences in their binding profiles can lead to distinct physiological effects. In some tissues, SS28 has been shown to have a lower dissociation constant (higher affinity) than SS14.[4]

| Receptor Subtype | SS28 Binding Affinity (Ki/Kd, nM) | Reference |

| SSTR1 | ~0.1 - 1.0 | [3] |

| SSTR2 | ~0.1 - 1.0 | [5] |

| SSTR3 | ~0.5 - 2.0 | [6] |

| SSTR4 | ~0.1 - 1.0 | [3] |

| SSTR5 | ~0.1 - 0.5 | [6] |

Note: The reported binding affinities can vary depending on the experimental system (e.g., cell line, tissue preparation) and the radioligand used.

Signaling Pathways of SS28 in the CNS

Upon binding to its receptors, SS28 triggers a series of intracellular signaling cascades, primarily through the activation of inhibitory G-proteins of the Gi/o family.[7] These pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

Inhibition of Adenylyl Cyclase

A canonical signaling pathway activated by SS28 is the inhibition of adenylyl cyclase.[6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This mechanism is a key component of the inhibitory actions of SS28 on neuronal function and hormone secretion.

Figure 1: SS28-mediated inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channels

SS28 plays a critical role in regulating neuronal excitability by modulating the activity of various ion channels, primarily through the Gβγ subunit of the activated G-protein.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Activation of SSTRs by SS28 leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[8][9][10] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): SS28 can inhibit the opening of voltage-gated calcium channels (N-type and L-type).[11][12] This reduces calcium influx into the presynaptic terminal, which is a critical step for the release of neurotransmitters. By inhibiting VGCCs, SS28 presynaptically inhibits the release of other neurotransmitters, such as glutamate and GABA.

Figure 2: SS28 modulation of ion channels in the CNS.

Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to its acute effects on neuronal excitability, SS28 can also modulate intracellular signaling cascades involved in cell growth, differentiation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. The regulation of the MAPK pathway by SS28 is complex and can be either inhibitory or stimulatory depending on the SSTR subtype and the cellular context. For example, SSTR1 activation has been shown to stimulate the MAPK pathway, which may be involved in its anti-proliferative effects.[13]

Functional Roles of SS28 in the CNS

The diverse molecular actions of SS28 translate into a wide array of physiological functions within the central nervous system.

Neurotransmission and Neuronal Excitability

As a neuromodulator, SS28 generally exerts an inhibitory influence on neuronal activity. By hyperpolarizing neurons and reducing neurotransmitter release, SS28 can dampen overall network excitability.[14] This function is crucial for maintaining the balance between excitation and inhibition in the brain.

Neuroendocrine Regulation

SS28 plays a significant role in the hypothalamic-pituitary axis, where it inhibits the release of several hormones, including growth hormone (GH) and thyroid-stimulating hormone (TSH).[15] This neuroendocrine function is a cornerstone of systemic homeostasis.

Stress Response

Emerging evidence suggests that SS28 is involved in the modulation of the body's response to stress. It has been shown to counteract the effects of stress-related peptides like corticotropin-releasing factor (CRF), thereby potentially mitigating the physiological consequences of stress.

Cognition and Behavior

Given its widespread distribution in brain regions associated with learning and memory, such as the hippocampus and cortex, SS28 is implicated in cognitive processes. Its modulatory effects on synaptic plasticity suggest a role in memory formation and consolidation. Furthermore, alterations in somatostatin signaling have been linked to mood disorders and other neuropsychiatric conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of SS28 in the CNS.

Radioligand Binding Assay

This technique is used to determine the binding affinity of SS28 for its receptors.

Figure 3: Workflow for a radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue or cells expressing SSTRs in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of radiolabeled SS28 (e.g., [¹²⁵I]-SS28) and varying concentrations of unlabeled SS28.

-

Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled SS28 concentration to determine the IC50, which can then be used to calculate the Ki value.

Electrophysiology (Patch-Clamp Recording)

This technique is employed to study the effects of SS28 on the electrical properties of individual neurons.

Figure 4: Workflow for a patch-clamp recording experiment.

Protocol Outline:

-

Preparation: Prepare acute brain slices or cultured neurons.

-

Recording: Using a glass micropipette, form a high-resistance seal (gigaseal) with the membrane of a neuron and then rupture the membrane patch to achieve the whole-cell configuration.

-

Baseline Measurement: Record the baseline electrical properties of the neuron, such as resting membrane potential, input resistance, and ion channel currents.

-

SS28 Application: Apply SS28 to the recording chamber via the bathing solution.

-

Effect Measurement: Record the changes in the neuron's electrical properties in the presence of SS28.

-

Data Analysis: Quantify the changes in membrane potential, current amplitudes, and channel kinetics to determine the effect of SS28.

In Vivo Studies (Intracerebroventricular Injection)

This method is used to investigate the behavioral and physiological effects of SS28 in living animals.

Protocol Outline:

-

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.

-

Cannula Implantation: Surgically implant a guide cannula into a cerebral ventricle.

-

Recovery: Allow the animal to recover from surgery.

-

Injection: At the time of the experiment, inject a solution of SS28 through the cannula into the ventricle.

-

Behavioral/Physiological Assessment: Observe and measure the animal's behavior (e.g., locomotor activity, anxiety-like behavior) or physiological parameters (e.g., body temperature, hormone levels).

Conclusion and Future Directions

Somatostatin-28 is a multifaceted neuropeptide with profound effects on the central nervous system. Its ability to modulate neuronal excitability, neurotransmitter release, and neuroendocrine function through a family of five distinct receptors highlights its importance in maintaining brain homeostasis. The intricate signaling pathways activated by SS28 offer numerous potential targets for therapeutic intervention in a variety of neurological and psychiatric disorders.

Future research will likely focus on elucidating the specific roles of SSTR subtype heterodimerization in SS28 signaling, developing subtype-selective agonists and antagonists for more targeted therapeutic approaches, and further unraveling the complex interplay between SS28 and other neurotransmitter systems in both health and disease. A deeper understanding of the biological functions of SS28 in the CNS will undoubtedly pave the way for novel therapeutic strategies for a range of debilitating brain disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Somatostatin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling specificity between somatostatin receptor sst2A and G proteins: isolation of the receptor-G protein complex with a receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SSTR5 x SSTR1 x SSTR3 x SSTR2 x SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 9. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, PIP2 and Na+ in a reconstituted system | eLife [elifesciences.org]

- 11. A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. Copper dependent ERK1/2 phosphorylation is essential for the viability of neurons and not glia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Somatostatin(14) and -(28) but not somatostatin(1-12) hyperpolarize CA1 pyramidal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SS28 Gene Expression and Regulation

Disclaimer: The term "SS28 gene" is ambiguous and may refer to several distinct genes. This guide addresses the most probable candidates based on common nomenclature in biomedical research: TRIM28 (Tripartite Motif Containing 28) , a key transcriptional regulator, and US28 , a viral chemokine receptor from Human Cytomegalovirus (HCMV). Additionally, this document briefly covers the regulation of Somatostatin Receptors by the peptide Somatostatin-28 (SST-28) and the bacterial sigma factor σ28 .

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expression, regulation, and signaling pathways associated with these molecules.

Section 1: TRIM28 (Tripartite Motif Containing 28) / KAP1

Tripartite Motif Containing 28 (TRIM28), also known as KRAB-associated protein 1 (KAP1) or TIF1β, is a master transcriptional co-repressor that plays a pivotal role in epigenetic gene silencing, DNA repair, and cell differentiation.[1][2] It acts as a scaffold protein, bridging KRAB domain-containing zinc-finger proteins (KRAB-ZFPs) to effector proteins that mediate chromatin condensation and transcriptional repression.[1][3]

Expression and Regulation of TRIM28

TRIM28 is a ubiquitously expressed nuclear protein, essential for embryonic development and the maintenance of homeostasis in adult tissues.[1][2] Its expression is often dysregulated in various cancers, where it can function as either a tumor promoter or suppressor depending on the cellular context.[1]

Regulation of TRIM28 Expression and Activity: The function of TRIM28 is intricately regulated by post-translational modifications (PTMs), which dictate its role in gene silencing versus DNA damage repair.

-

SUMOylation: In its basal state, TRIM28 is SUMOylated. This modification is crucial for recruiting the NuRD histone deacetylase complex and the histone methyltransferase SETDB1, leading to the formation of heterochromatin and silencing of target genes.[2][4]

-

Phosphorylation: In response to DNA damage, TRIM28 is rapidly phosphorylated at Serine 824 by kinases such as ATM and DNA-PK.[5] This phosphorylation event inhibits SUMOylation, causing TRIM28 to dissociate from chromatin, which de-represses genes involved in cell cycle arrest and apoptosis, like CDKN1A (p21).[4][5]

Quantitative Data on TRIM28 Expression

TRIM28 is frequently overexpressed in a multitude of cancers compared to adjacent normal tissues. This overexpression often correlates with tumor progression and poor patient prognosis.[6][7][8]

| Cancer Type | Tissue Type | Relative TRIM28 mRNA Expression (Fold Change) | Method | Reference |

| Breast Invasive Carcinoma (BRCA) | Tumor vs. Normal | >1.5-fold increase in 42% of patients | TCGA Data Analysis | [6] |

| Breast Carcinoma (BC) | Tumor vs. Adjacent Normal | ~3.5-fold increase | RT-qPCR | [9] |

| Glioma | Tumor vs. Non-tumor Brain | Significantly higher | Immunohistochemistry (IHC) | [8] |

| Multiple Cancers (TCGA) | Tumor vs. Normal | Significantly increased in BRCA, BLCA, COAD, CHOL, ESCA, GBM, KIRC, HNSC, LIHC, LUSC, LUAD, READ, PRAD, STAD, THCA, UCES | TCGA Data Analysis | [9] |

Table 1: Summary of TRIM28 Expression in Various Cancers.

Knockdown of TRIM28 has been shown to significantly alter the expression of genes involved in cell cycle and apoptosis.

| Cell Line | Condition | Gene | Change in Expression | Method | Reference |

| 3T3-L1 preadipocytes | TRIM28 Knockdown | Dlk1 | Increased | RNA-seq, RT-PCR | [10] |

| Non-small cell lung cancer (PAa) | TRIM28 siRNA | E2F1, Cyclin D3, p27 | Increased | Western Blot | [11] |

| Non-small cell lung cancer (PAa) | TRIM28 siRNA | TRIM28 mRNA | Reduced to ~14% at 4 days | RT-qPCR | [11] |

| K562 (Leukemia) | TRIM28 Knockout | MAGE Family (A9, B1, C2) | Downregulated | Microarray, RT-qPCR | [12] |

| K562 (Leukemia) | TRIM28 Knockout | HBE (Hemoglobin Subunit Epsilon) | Significantly Increased | Microarray | [12] |

Table 2: Quantitative Gene Expression Changes Following TRIM28 Depletion.

Signaling Pathways Involving TRIM28

TRIM28 is a central node in several critical signaling pathways, often acting to suppress p53-mediated apoptosis and modulate pathways that control cell growth and metastasis.

-

p53 Signaling: TRIM28 can cooperate with MDM2 to promote the ubiquitination and degradation of the tumor suppressor p53, thereby inhibiting apoptosis.[6]

-

Wnt/β-catenin Signaling: In ovarian and thyroid cancers, silencing of TRIM28 has been shown to inhibit cell migration and the epithelial-to-mesenchymal transition (EMT) by blocking the Wnt/β-catenin signaling pathway.[6]

-

mTOR Signaling: TRIM28 can promote the proliferation of cervical and endometrial cancer cells by activating the AKT/mTOR signaling pathway.[6][13]

-

NF-κB Signaling: In lung cancer, TRIM28 can activate the NF-κB pathway by promoting the K63-linked ubiquitination of RIPK1, which in turn upregulates CXCL1 expression and enhances the recruitment of myeloid-derived suppressor cells, contributing to immunotherapy resistance.[13]

-

RLR Signaling: TRIM28 acts as a negative regulator of the RIG-I-like receptor (RLR) innate immune pathway by targeting the MAVS protein for K48-linked polyubiquitination and subsequent degradation.[14]

Experimental Protocols

This protocol provides a general workflow for detecting TRIM28 protein levels in cell lysates.

Methodology Details:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C.[15][16]

-

Collect the supernatant.

-

-

Protein Quantification:

-

Use a BCA or Bradford assay to determine the protein concentration of each lysate to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis.

-

Transfer separated proteins to a PVDF membrane.[15]

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against TRIM28 (diluted in blocking buffer) overnight at 4°C.[17]

-

Wash the membrane three times for 5-10 minutes each in TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and detect the signal using a digital imager or film.[16]

-

This protocol outlines the key steps for identifying genomic regions bound by TRIM28.

Methodology Details:

-

Cell Cross-linking:

-

Treat cells (e.g., 1x10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate nuclei.

-

Sonify the nuclear lysate to shear chromatin into fragments of 200-600 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-TRIM28 antibody. An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

Section 2: US28 - Human Cytomegalovirus (HCMV) G Protein-Coupled Receptor

The US28 gene is encoded by Human Cytomegalovirus (HCMV), a betaherpesvirus. It produces a G protein-coupled receptor (GPCR) that is a potent signaling molecule, manipulating a wide array of host cellular pathways to benefit the virus.[20] US28 is expressed during both lytic (active) and latent phases of infection, highlighting its critical role throughout the viral lifecycle.[20][21]

Expression and Regulation of US28

US28 expression is detected on the surface of HCMV-infected cells.[22] Its transcription is observed in latently infected monocytes and CD34+ hematopoietic progenitor cells, where it is essential for establishing and maintaining the latent state.[8][20] During latency, US28 attenuates signaling pathways like MAP kinase and NF-κB to suppress the viral Major Immediate Early Promoter (MIEP), preventing the initiation of lytic replication.[23][24] Conversely, in differentiated cells, US28 can activate these same pathways to help drive viral reactivation.[23]

Quantitative Data on US28

The expression of US28 is tightly controlled and is a key determinant of the latent-to-lytic switch.

| Cell Type | Infection Stage | Observation | Significance | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Monocytes | Latent Infection | US28 expression is necessary for latency. | Deletion of US28 (ΔUS28) leads to lytic infection. |[23][25] | | THP-1 Monocytes | Latent Infection | US28 transcripts detected. | One of the few viral genes expressed during latency. |[8] | | CD14+ Monocytes | Latent Infection | US28 upregulates CTCF expression. | CTCF binds to the MIEP to suppress lytic gene expression. |[14] | | Fibroblasts | Lytic Infection | US28 is dispensable for lytic infection in fibroblasts. | Suggests a cell-type-specific role. |[20] |

Table 3: Expression and Function of US28 during HCMV Infection.

Pharmacological inhibition of US28 can disrupt its function and is being explored as a therapeutic strategy.

| Inhibitor | Type | Target | Effect | Reference |

| VUF2274 | Inverse Agonist | US28 | Inhibits constitutive PLC signaling. | [26] |

| Small-molecule inhibitors | Inverse Agonist | US28 | Causes reactivation of latent HCMV, making infected cells targets for the immune system. | [24] |

| YM-254890 | Gαq/11 Inhibitor | Gαq/11 | Inhibits US28-induced monocyte adhesion; blocks viral reactivation. | [27][28] |

| Ro-32-0432 | PKC Inhibitor | Protein Kinase C | Partially inhibits US28-induced monocyte adhesion. | [27] |

Table 4: Pharmacological Inhibitors Targeting US28 or its Downstream Pathways.

Signaling Pathways Involving US28

US28 is a promiscuous receptor that can signal constitutively (without a ligand) and in response to a broad range of host chemokines. It couples to multiple Gα protein families (Gαq/11, Gα12/13, and Gαi/o) to activate diverse downstream pathways.[7][20]

-

Gαq/11 Signaling: Constitutive coupling to Gαq leads to the activation of Phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This pathway can activate NF-κB and NFAT.[20][27]

-

Gα12/13 Signaling: This coupling leads to the activation of the RhoA-Rho kinase (ROCK) pathway, which is involved in cytoskeletal rearrangements and cell migration.[19]

-

MAP Kinase (ERK) Pathway: US28 can activate the ERK pathway, which has divergent, cell-type-dependent effects on the viral MIEP.[5][23]

-

STAT3 Signaling: US28 expression has been linked to the activation of the STAT3-IL-6 signaling axis, promoting a pro-inflammatory and pro-angiogenic environment.[20]

-

Wnt/β-catenin Signaling: US28 can positively modulate β-catenin signaling, a pathway implicated in oncogenesis.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genomica.uaslp.mx [genomica.uaslp.mx]

- 4. Depleting Trim28 in adult mice is well tolerated and reduces levels of α-synuclein and tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. TRIM28 multi-domain protein regulates cancer stem cell population in breast tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prognostic significance of TRIM28 expression in patients with breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRIM28 is overexpressed in glioma and associated with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. TRIM28 Regulates Dlk1 Expression in Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. mdpi.com [mdpi.com]

- 13. The Requirement for US28 During Cytomegalovirus Latency Is Independent of US27 and US29 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. TRIM28 interacts with EZH2 and SWI/SNF to activate genes that promote mammosphere formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interplay of TRIM28 and DNA methylation in controlling human endogenous retroelements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges [frontiersin.org]

- 23. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Receptor binding of somatostatin-14 and somatostatin-28 in rat brain: differential modulation by nucleotides and ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Latency-Associated Expression of Human Cytomegalovirus US28 Attenuates Cell Signaling Pathways To Maintain Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Human Cytomegalovirus US28: A Functionally Selective Chemokine Binding Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The HCMV US28 vGPCR induces potent Gαq/PLC-β signaling in monocytes leading to increased adhesion to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Somatostatin-28 precursor processing

An In-depth Technical Guide to Somatostatin-28 Precursor Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a key regulatory peptide hormone, plays a crucial role in a multitude of physiological processes, including the inhibition of endocrine and exocrine secretions, neurotransmission, and cell proliferation. It is synthesized from a larger precursor protein, preprosomatostatin, which undergoes a series of intricate post-translational modifications to yield biologically active peptides. This technical guide provides a comprehensive overview of the processing of the somatostatin-28 (SS-28) precursor, detailing the enzymatic cleavage, tissue-specific distribution of its products, and the downstream signaling events they trigger. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms that could be targeted for therapeutic intervention.

The Prosomatostatin Precursor and its Processing Products

The primary translation product is the 116-amino acid preprosomatostatin.[1] Following the removal of a 24-amino acid signal peptide, the 92-amino acid prosomatostatin is generated.[2] This precursor is then subjected to further proteolytic processing, giving rise to several biologically active peptides, most notably somatostatin-14 (SS-14) and somatostatin-28 (SS-28).[1][2] Other processing products include somatostatin-28(1-12) and antrin, which corresponds to prosomatostatin(1-10).[3][4]

Enzymatic Cleavage of Prosomatostatin

The processing of prosomatostatin is a highly regulated process mediated by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like endoproteases.[5][6] The specific cleavage events are dictated by the presence of basic and hydrophobic amino acid residues at the cleavage sites and the tissue-specific expression of the processing enzymes.

-

Formation of Somatostatin-14 (SS-14): This occurs via cleavage at a dibasic Arg-Lys site.[7][8] The proprotein convertase PC1 (also known as PC1/3) has been identified as a key enzyme in mediating this cleavage.[8] The conformation of the cleavage site, particularly a beta-turn structure induced by a proline residue near the Arg-Lys pair, is critical for efficient processing.[9]

-

Formation of Somatostatin-28 (SS-28): This peptide is generated through cleavage at a monobasic Arg residue.[2][8] The ubiquitously expressed proprotein convertase furin is a primary candidate for this processing step.[2][8]

-

Formation of Antrin (Prosomatostatin(1-10)): The generation of this N-terminal peptide involves cleavage at a monobasic Lys residue.[8] More recent evidence also points to the involvement of the subtilase SKI-1 in the production of prosomatostatin(1-10).[10]

The processing of prosomatostatin is not always a simple sequential pathway. Evidence suggests that direct processing of prosomatostatin to SS-14 can be a major pathway in some tissues, such as the rat hypothalamus and pancreas.[11]

Tissue-Specific Processing and Distribution

The relative abundance of SS-14 and SS-28 varies significantly across different tissues and species, reflecting the differential expression of processing enzymes.[1][3]

-

Central Nervous System: In the rat brain, SS-28(1-12) is a predominant molecular form, whereas the human brain shows minimal quantities of SS-28(1-12) and higher levels of larger prosomatostatin-derived peptides.[3] SS-14 is the predominant form in the hypothalamus and amygdala.[1]

-

Gastrointestinal Tract and Pancreas: SS-28 is the terminal peptide processed from prosomatostatin in intestinal mucosal cells.[12] In contrast, SS-14 is the major final product in gastric and pancreatic D cells.[12] Antrin reaches its highest concentration in the antral portion of the stomach.[3]

The following table summarizes the relative abundance of somatostatin-like immunoreactivity (LI) in a human pancreatic somatostatinoma, providing a snapshot of the processing products in a pathological context.

| Molecular Form | Tumor Tissue (% of Total S-14 LI) | Plasma (% of Total S-14 LI) |

| Prosomatostatin (~14 kDa) | 7% | 22% |

| Somatostatin-28 (~3.2 kDa) | 57% | 29% |

| Somatostatin-14 (~1.6 kDa) | 36% | 49% |

| Data from a patient with a pancreatic somatostatinoma.[13] |

Biological Activity of Processed Peptides

SS-14 and SS-28 exhibit overlapping but distinct biological activities. SS-28 is generally more potent and has a longer duration of action compared to SS-14.

| Hormone Secretion Inhibition | Relative Potency (SS-28 vs. SS-14) | Duration of Action (in rats) |

| Growth Hormone | At least 5 times more potent | 90 minutes (SS-28) vs. 30 minutes (SS-14) |

| Insulin | At least 5 times more potent | 60 minutes (SS-28) vs. 45 minutes (SS-14) |

| Glucagon | At least 5 times more potent | Similar to SS-14 |

| Prolactin | At least 5 times more potent | Not specified |

| TSH, FSH, LH | At least 2 times more potent | Not specified |

| [14][15][16][17] |

Somatostatin Receptor Signaling

The biological effects of somatostatin peptides are mediated by a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][18][19] These receptors are widely distributed throughout the body and couple primarily to inhibitory G-proteins (Gi/o).[20]

General Signaling Pathways

Activation of SSTRs initiates a cascade of intracellular events, including:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[19]

-

Modulation of Ion Channels: SSTR activation can lead to the activation of K+ channels and inhibition of Ca2+ channels.

-

Activation of Phosphotyrosine Phosphatases (PTPs): This can influence cell growth and proliferation.[19]

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is also involved in cell growth and differentiation.[19]

Ligand Selectivity and Biased Agonism

SS-14 and SS-28 exhibit differential affinities for the SSTR subtypes. Both peptides bind with high affinity to SSTR1-4.[21] However, SS-28 has a significantly higher affinity for SSTR5 than SS-14.[21] The concept of "biased agonism" or "functional selectivity" suggests that different ligands can stabilize distinct receptor conformations, thereby activating only a subset of the receptor's potential downstream signaling pathways.[22] This adds another layer of complexity to the physiological responses elicited by SS-14 and SS-28.

Signaling Pathway Diagrams

The following diagrams illustrate the prosomatostatin processing pathway and the general signaling cascades initiated by SSTR activation.

References

- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Direct role of furin in mammalian prosomatostatin processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Processing of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new prosomatostatin-derived peptide reveals a pattern for prohormone cleavage at monobasic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcellular distribution of somatostatin-14, somatostatin-28 and somatostatin-28 (1-12) in rat brain cortex and comparisons of their respective binding sites in brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of proprotein convertase cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous processing of prosomatostatin in constitutive and regulated secretory pathways. Putative role of the endoproteases furin, PC1, and PC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prosomatostatin processing in Neuro2A cells. Role of beta-turn structure in the vicinity of the Arg-Lys cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prosomatostatin is proteolytically processed at the amino terminal segment by subtilase SKI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptides derived from cleavage of prosomatostatin at carboxyl- and amino-terminal segments. Characterization of tissue and secreted forms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pancreatic somatostatinoma: abundance of somatostatin-28(1-12)-like immunoreactivity in tumor and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phoenixbiotech.net [phoenixbiotech.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

- 20. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bachem.com [bachem.com]

- 22. Selective agonism in somatostatin receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Ligands of Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous ligands for the five somatostatin receptor subtypes (SSTR1-5). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways.

Endogenous Ligands and Receptor Binding Affinities

The primary endogenous ligands for the somatostatin receptors are two peptides derived from the preprosomatostatin gene, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), and a closely related neuropeptide, cortistatin. These peptides exhibit high affinity for the five G protein-coupled somatostatin receptor subtypes (SSTR1-5), albeit with some receptor-specific preferences.

Quantitative Binding Affinity Data

The binding affinities of SST-14, SST-28, and cortistatin for the human somatostatin receptor subtypes are summarized in the table below. The data are presented as Ki values (in nanomolars), which represent the inhibition constant and are inversely proportional to the binding affinity.

| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | 5[1] | 0.34[1] | 11.05[2] | >1000[2] | 0.61[2] |

| Somatostatin-28 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cortistatin-14 | Data not available | Data not available | Data not available | Data not available | Data not available |

Key Experimental Protocols

Characterizing the interaction of endogenous ligands with somatostatin receptors is fundamental to understanding their physiological roles and for the development of novel therapeutics. The following sections provide detailed methodologies for two key experimental assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and density of receptors in a given tissue or cell preparation.

Objective: To determine the binding affinity (Ki) of an unlabeled endogenous ligand by its ability to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.

Materials:

-

Cells or tissues expressing the somatostatin receptor subtype of interest.

-

Radiolabeled ligand (e.g., [125I]Tyr11-SST-14, [125I]LTT-SST-28).

-

Unlabeled endogenous ligands (SST-14, SST-28, cortistatin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum filtration manifold.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-old lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled endogenous ligand to the wells.

-

To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled ligand.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the unlabeled ligand concentration.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

Somatostatin receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the ability of endogenous ligands to inhibit forskolin-stimulated cAMP accumulation in cells expressing a specific somatostatin receptor subtype.

Materials:

-

Cells stably expressing the somatostatin receptor subtype of interest.

-

Forskolin (an adenylyl cyclase activator).

-

Endogenous ligands (SST-14, SST-28, cortistatin).

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Plate reader compatible with the chosen assay technology.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the target SSTR subtype under standard conditions.

-

Plate the cells in a suitable microplate (e.g., 96- or 384-well) and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

-

Add increasing concentrations of the endogenous ligand to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate the plate at 37°C for a specified time.

-

Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, LANCE).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each experimental well by interpolating from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the ligand concentration.

-

Determine the IC₅₀ value (the concentration of ligand that causes 50% inhibition of the forskolin-stimulated cAMP response) using non-linear regression analysis.

-

References

A Comprehensive Technical Guide to the Physiological Effects of Somatostatin-28

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin is a critical regulatory peptide hormone that exerts a wide range of inhibitory effects across multiple physiological systems.[1] It exists in two primary bioactive forms, somatostatin-14 (SS-14) and somatostatin-28 (SS-28), which are derived from the differential processing of a common precursor, preprosomatostatin.[2][3] While both isoforms share overlapping functions, somatostatin-28 exhibits a distinct pharmacological profile characterized by greater potency, a longer duration of action, and receptor subtype selectivity in key systems such as the pancreas, pituitary gland, and gastrointestinal tract.[1][4][5] This document provides an in-depth technical overview of the physiological effects of somatostatin-28, its signaling mechanisms, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of its complex biological role.

Somatostatin Receptors and Signaling Pathways

Somatostatin-28 exerts its effects by binding to a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6] Both SS-14 and SS-28 bind with high affinity to SSTR1-4, but SSTR5 displays a preferential affinity for SS-28.[2][7][8] This preferential binding to SSTR5 is a key determinant of the unique physiological actions of SS-28, particularly in regulating insulin and glucagon-like peptide-1 (GLP-1) secretion.[7][8][9]

Upon ligand binding, SSTRs couple to inhibitory G-proteins (Gi), triggering a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP inhibits the activity of protein kinase A (PKA) and subsequently suppresses the exocytosis of various hormones and secretory products.[10][11] Additionally, SSTR activation can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, and stimulate protein tyrosine phosphatases (PTPs), contributing to its anti-proliferative effects.[6][12][13]

Physiological Effects of Somatostatin-28

Endocrine System

Somatostatin-28 is a potent inhibitor of hormone secretion from the pituitary gland and the endocrine pancreas.[14] Its actions are generally more potent and sustained compared to SS-14.[4]

-

Pituitary Gland: SS-28 effectively suppresses the release of growth hormone (GH), thyroid-stimulating hormone (TSH), and prolactin (PRL).[5][14] In healthy men, SS-28 completely abolishes arginine-stimulated GH secretion.[15] Studies in rats show that a single administration of SS-28 inhibits spontaneous GH surges for 90 minutes, a significantly longer duration than the 30 minutes observed with SS-14.[4][16][17]

-

Endocrine Pancreas: SS-28 plays a crucial role in glucose homeostasis by modulating insulin and glucagon secretion.[14][18] It is a particularly potent inhibitor of insulin release, an effect mediated primarily through SSTR5.[7][19] In contrast, the inhibition of glucagon is mainly mediated by SSTR2.[7] This differential receptor activity underlies its selective effects on pancreatic islet cells. SS-28 is reported to be up to 380 times more potent than SS-14 at inhibiting arginine-induced insulin secretion, while being only 3 times as potent at inhibiting glucagon secretion under similar conditions.[20] This selectivity makes SS-28 a key physiological modulator of postprandial insulin release.[19]

Table 1: Comparative Effects of Somatostatin-28 vs. Somatostatin-14 on Hormone Secretion

| Hormone | Effect | Relative Potency (SS-28 vs. SS-14) | Duration of Inhibition (SS-28 vs. SS-14) | Reference(s) |

|---|---|---|---|---|

| Growth Hormone (GH) | Inhibition | At least 5x more potent | 90 min vs. 30 min | [4][5][16] |

| Insulin | Inhibition | 5x to 380x more potent | 60 min vs. 45 min | [4][5][16][20] |

| Glucagon | Inhibition | ~3x to 5x more potent | Similar | [4][5][20] |

| Prolactin (PRL) | Inhibition | At least 5x more potent; SS-14 has little effect | - | [5][15] |

| TSH, FSH, LH | Inhibition | At least 2x more potent | - |[5] |

Gastrointestinal System

Somatostatin-28 is predominantly produced in the D-cells of the intestine and acts as a major regulator of digestive functions.[1][21][22] Its effects are primarily inhibitory, affecting hormone secretion, exocrine function, and motility.[11][23][24]

-

Hormone Secretion: SS-28 suppresses the release of numerous gut hormones, including gastrin, cholecystokinin (CCK), secretin, and glucagon-like peptide-1 (GLP-1).[23][24] Its inhibition of GLP-1 is particularly potent (EC50 of 0.01 nM vs. 5.8 nM for SS-14) and is mediated by SSTR5, indicating a feedback loop in the entero-insular axis.[8][9]

-

Exocrine Secretion: It is a potent inhibitor of gastric acid secretion, acting both directly on parietal cells and indirectly by inhibiting gastrin release.[14] SS-28 also significantly reduces pancreatic exocrine secretion of enzymes (lipase, trypsin, amylase) and bicarbonate stimulated by various secretagogues.[25][26]

-

Motility and Absorption: SS-28 delays gastric emptying and reduces intestinal smooth muscle contractions.[11][23] It also modulates nutrient absorption, although this is a complex effect secondary to its influence on transit time and blood flow.[11][24]

Table 2: Effects of Somatostatin-28 on Gastrointestinal Functions

| Function | Effect | Mechanism/Receptor | Key Quantitative Data | Reference(s) |

|---|---|---|---|---|

| GLP-1 Secretion | Potent Inhibition | SSTR5 | EC50: 0.01 nM (vs. 5.8 nM for SS-14) | [8] |

| Pancreatic Enzymes | Inhibition | - | Significantly reduces CCK-stimulated output | [25] |

| Pancreatic Bicarbonate | Inhibition | - | Slightly inhibits secretin-stimulated output | [26] |

| Gastric Acid | Inhibition | Direct (parietal cell) & Indirect (gastrin) | - | [14] |

| Gastric Emptying | Delays | SSTR3 | - |[23] |

Central Nervous System (CNS)

Within the CNS, SS-28 functions as a neurotransmitter and neuromodulator, influencing a range of physiological processes.[12][27]

-

Cardiovascular Regulation: When administered into the central nervous system, SS-28 produces a dose-dependent increase in mean arterial pressure (MAP) and a decrease in heart rate.[28] This effect is not observed with intravenous injection and is mediated by stimulating the pituitary release of vasopressin.[28]

-

Stress Response: Central administration of SS-28 counteracts the endocrine (ACTH release), autonomic (epinephrine secretion), and visceral responses to acute stressors.[29][30]

-

Thermoregulation & Feeding: SS-28 is more potent than SS-14 in inducing hyperthermia when injected centrally.[29] Its effects on food intake are complex and dose-dependent, with low doses stimulating feeding and higher doses causing inhibition.[29]

-

Neuronal Activity: In a distinct action from SS-14, SS-28 inhibits voltage-dependent potassium currents (IK) in neocortical neurons, whereas SS-14 enhances these same currents.[12][13] This demonstrates that the two peptides can induce opposite biological effects, likely by acting through different receptor subtypes on the same neurons.[13]

Key Experimental Protocols

In Vivo Measurement of Hormone Secretion in Rats

This protocol is used to determine the duration and potency of somatostatin-28's inhibitory effects on hormone release in a physiological setting.[4][16]

Methodology:

-

Animal Model: Freely moving, adult male rats are chronically cannulated in the jugular vein for stress-free, repeated blood sampling.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

-

Administration: A single subcutaneous (sc) injection of somatostatin-28 (e.g., 100 µg) or a vehicle control (normal saline) is administered.

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours post-injection.

-

Hormone Analysis: Plasma is separated by centrifugation. Hormone concentrations (e.g., GH, insulin, glucagon) are quantified using specific radioimmunoassays (RIAs).

-

Data Analysis: Longitudinal profiles of hormone levels are plotted over time to compare the magnitude and duration of suppression between treatment groups.

Fetal Rat Intestinal Cell Culture for GLP-1 Secretion

This in vitro model is used to investigate the direct effects of somatostatin-28 and its analogs on intestinal L-cells, which secrete GLP-1.[8]

Methodology:

-

Cell Isolation: Intestines are harvested from fetal rats (e.g., day 19-20 of gestation). The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to obtain a single-cell suspension.

-

Cell Culture: The cells are plated on collagen-coated culture dishes and maintained in a suitable medium for 48-72 hours to form a monolayer.

-

Stimulation & Inhibition: The cell cultures are washed and then incubated with a secretagogue to stimulate GLP-1 release (e.g., gastrin-releasing peptide).

-

Treatment: Concurrently, cells are treated with varying concentrations of somatostatin-28, somatostatin-14, or specific SSTR agonists/antagonists.

-

Sample Collection: After a defined incubation period (e.g., 2 hours), the culture medium is collected.

-

GLP-1 Measurement: The concentration of GLP-1 in the medium is quantified by a specific enzyme-linked immunosorbent assay (ELISA) or RIA.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) for inhibition by each compound.

Receptor Binding Assays

These assays are performed to determine the binding affinity (Kd) of somatostatin-28 for its receptors in specific tissues.[31][32][33]

Methodology:

-

Membrane Preparation: Tissue of interest (e.g., hamster insulinoma, rat cerebral cortex) is homogenized, and a crude membrane fraction is prepared by differential centrifugation.

-

Radioligand: A radiolabeled analog of somatostatin-28 (e.g., [Leu⁸,D-Trp²²,¹²⁵I-Tyr²⁵] SS-28) is used as the tracer.

-

Binding Reaction: A fixed amount of membrane protein is incubated with a constant concentration of the radioligand and increasing concentrations of unlabeled somatostatin-28 (for competition binding).

-

Incubation: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 22°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. The data are analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Conclusion

Somatostatin-28 is a pleiotropic peptide with a distinct and physiologically significant profile of inhibitory actions. Its prolonged duration of action and increased potency compared to somatostatin-14, particularly in the regulation of GH and insulin secretion, establish it as a major hormonal regulator. The preferential binding of SS-28 to the SSTR5 subtype further underscores its specialized role in modulating the entero-insular axis and glucose metabolism. The divergent effects of SS-28 and SS-14 on neuronal ion channels in the CNS highlight a functional differentiation that extends beyond simple potency differences. A thorough understanding of the unique physiological effects and signaling mechanisms of somatostatin-28 is essential for researchers and professionals involved in the development of novel therapeutic agents targeting neuroendocrine systems.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. What is the mechanism of Somatostatin? [synapse.patsnap.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Somatostatin - Wikipedia [en.wikipedia.org]

- 15. Somatostatin-28 and somatostatin-14 suppression of arginine-, insulin-, and TRH-stimulated GH and PRL secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Inhibitory effect of somatostatin-28 on pancreatic polypeptide, glucagon and insulin secretion in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A physiologic role for somatostatin 28 as a regulator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Somatostatin-28: selective action on the pancreatic beta-cell and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. The Role of Somatostatin in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Evidence for hormonal inhibition of exocrine pancreatic function by somatostatin 28 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Somatostatin 28: effects on exocrine pancreatic secretion in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Somatostatin-28 effects on central nervous system regulation of vasopressin secretion and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Central Actions of Somatostatin-28 and Oligosomatostatin Agonists to Prevent Components of the Endocrine, Autonomic and Visceral Responses to Stress Through Interaction with Different Somatostatin Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Activation of Brain Somatostatin Signaling Suppresses CRF Receptor-Mediated Stress Response [frontiersin.org]

- 31. academic.oup.com [academic.oup.com]

- 32. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Somatostatin-28 and its Relationship with Somatostatin-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Somatostatin-28 (SS-28) and its relationship with Somatostatin-14 (SS-14), two endogenously produced peptide hormones with significant physiological and therapeutic implications. This document delves into their biosynthesis, differential receptor interactions, signaling pathways, and the experimental methodologies used to elucidate their functions.

Introduction: Two Peptides, One Precursor

Somatostatin-28 and Somatostatin-14 are biologically active peptides derived from a common precursor, preprosomatostatin.[1] This 116-amino acid precursor undergoes proteolytic cleavage to form the 92-amino acid prosomatostatin.[1] Tissue-specific processing of prosomatostatin then gives rise to either SS-28, an N-terminally extended form, or the shorter SS-14.[2][3] While both peptides share a common 14-amino acid C-terminal sequence, the additional 14 amino acids at the N-terminus of SS-28 confer distinct biological properties.[2]

SS-14 is the predominant form in the hypothalamus and pancreatic δ-cells, whereas SS-28 is the major product in the gastrointestinal tract.[3][4] This differential distribution suggests distinct physiological roles for each peptide.

Biosynthetic Pathway of SS-28 and SS-14

The generation of SS-28 and SS-14 is a result of differential enzymatic cleavage of prosomatostatin. SS-14 is produced by cleavage at a dibasic Arg-Lys pair, while SS-28 is generated by cleavage at a monobasic Arg residue.[5] This differential processing can occur within different secretory pathways.[5]

Differential Receptor Binding and Affinity

Both SS-28 and SS-14 exert their effects by binding to a family of five G-protein coupled receptors (GPCRs) termed somatostatin receptors 1 through 5 (SSTR1-5).[6][7] However, they exhibit different binding affinities for these receptor subtypes, which underlies their distinct pharmacological profiles. All five SSTR subtypes bind SS-14 with high affinity.[8] SS-28 also binds to all SSTRs with high affinity, and notably, it is the primary endogenous ligand for SSTR5.[1]

Table 1: Binding Affinities (IC50, nM) of SS-14 and SS-28 for Human SSTR Subtypes

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| SS-14 | 0.7-2.5 | 0.2-1.0 | 0.6-1.5 | 1.0-5.0 | 0.3-1.2 |

| SS-28 | 0.5-2.0 | 0.1-0.8 | 0.4-1.2 | 0.8-3.0 | 0.1-0.5 |

Note: The IC50 values are compiled from various sources and may vary depending on the experimental conditions and cell types used.

Signaling Pathways

Upon ligand binding, SSTRs couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This is a primary mechanism for their inhibitory effects on hormone secretion.[10] Beyond cAMP modulation, SSTR activation also leads to the regulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, as well as the modulation of protein phosphatases.[11][12]

Interestingly, SS-14 and SS-28 can induce opposite effects on the same ion channel. For instance, in rat neocortical neurons, SS-14 enhances a voltage-dependent K+ current, while SS-28 inhibits it, suggesting activation of distinct downstream signaling cascades.[11][12]

Physiological and Pharmacological Distinctions

The differences in receptor affinity and signaling translate into distinct physiological and pharmacological effects of SS-28 and SS-14.

-

Hormone Secretion: SS-28 is generally more potent and has a longer duration of action than SS-14 in inhibiting the secretion of growth hormone (GH), insulin, and glucagon.[13][14][15]

-

Gastrointestinal Function: In the gut, SS-28 is a potent inhibitor of various secretions, reflecting its primary site of production.

-

Neuronal Activity: In the central nervous system, the opposing effects of SS-14 and SS-28 on potassium currents suggest they may function as distinct neurotransmitters or neuromodulators.[11][12]

Table 2: Comparative Potency and Duration of Action

| Parameter | SS-28 vs. SS-14 | Reference |

| GH Inhibition | More potent and longer-lasting | [13][14] |

| Insulin Inhibition | More potent and longer-lasting | [13][14][15] |

| Glucagon Inhibition | More potent | [13][16] |

| Gastric Acid Inhibition | Equipotent on molar basis, less potent based on plasma levels | [17] |

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of SS-28 and SS-14 for different SSTR subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Cells stably expressing a specific human SSTR subtype are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14) and varying concentrations of unlabeled SS-28 or SS-14 (competitor).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

References

- 1. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Processing of human prosomatostatin in AtT-20 cells: S-28 and S-14 are generated in different secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Somatostatin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand Binding and Functional Properties of the Rat Somatostatin Receptor SSTR4 Stably Expressed in Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Comparative effects of somatostatin-28 and somatostatin-14 on basal growth hormone release and pancreatic function in immature ducks (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of somatostatin-14 and somatostatin-28 on plasma hormonal and gastric secretory responses to cephalic and gastrointestinal stimulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SS28 Radioimmunoassay in Tissue Samples

These application notes provide a detailed protocol for the quantification of Somatostatin-28 (SS28) in tissue samples using a competitive radioimmunoassay (RIA). This guide is intended for researchers, scientists, and drug development professionals familiar with immunoassay techniques.

Introduction

Somatostatin-28 (SS28) is a biologically active peptide hormone with a wide range of physiological effects, including the inhibition of endocrine and exocrine secretions and regulation of cell growth.[1] It is derived from the precursor prosomatostatin.[1][2] Radioimmunoassay (RIA) is a highly sensitive and specific method used to measure the concentration of antigens, such as SS28, in biological samples.[3][4] The principle of competitive RIA is based on the competition between a known amount of radiolabeled SS28 (tracer) and the unlabeled SS28 in the sample for a limited number of binding sites on a specific anti-SS28 antibody.[5][6] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled SS28 in the sample.[7]

Data Presentation

The following table summarizes key quantitative parameters for a typical SS28 radioimmunoassay, compiled from various sources.

| Parameter | Value | Reference |

| Assay Sensitivity | 10 pg/ml | [8][9] |

| Intra-assay CV | 9.1% - 12% | [8][9] |

| Inter-assay CV | 14% - 15% | [8][9] |

| Antibody Dilution (example) | 1:100,000 | [9] |

| SS-28[1-12] LI in rat ME | 407 +/- 51 pmol/mg protein | [2] |

| S-14 LI in rat ME | 221 +/- 25 pmol/mg protein | [2] |

| Pancreatic S-28(1-12) LI | 1.56 pmol/mg protein | [10] |

| Pancreatic S-14 LI | 2.07 pmol/mg protein | [10] |

CV: Coefficient of Variation, ME: Median Eminence, LI: Like Immunoreactivity

Experimental Protocols

This section details the necessary steps for performing an SS28 RIA on tissue samples, from sample preparation to data analysis.

Proper tissue collection and homogenization are critical for accurate SS28 measurement.

Materials:

-

Tissue of interest

-

Liquid nitrogen

-

Homogenization buffer (e.g., 2 M acetic acid)

-

Protease inhibitors

-

Mechanical homogenizer (e.g., Polytron) or sonicator

-

Microcentrifuge tubes

Protocol:

-

Excise the tissue of interest immediately after euthanasia and snap-freeze in liquid nitrogen to prevent peptide degradation. Store at -80°C until use.

-

Weigh the frozen tissue.

-

On ice, add the frozen tissue to a pre-chilled tube containing 10 volumes of ice-cold homogenization buffer (e.g., 2 M acetic acid with protease inhibitors).

-

Homogenize the tissue thoroughly using a mechanical homogenizer or sonicator until no visible tissue fragments remain. Keep the sample on ice throughout the process.

-

Transfer the homogenate to microcentrifuge tubes.

Extraction is necessary to separate SS28 from interfering substances in the tissue homogenate.

Materials:

-

Tissue homogenate

-

Centrifuge (refrigerated)

-

C18 Sep-Pak columns (optional, but recommended for cleaner samples)[11]

-

Extraction buffers (e.g., Buffer A: 1% Trifluoroacetic Acid (TFA) in water; Buffer B: 60% acetonitrile in 1% TFA)

Protocol:

-

Centrifuge the tissue homogenate at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted peptides.

-

Optional C18 Column Purification:

-

Activate a C18 Sep-Pak column by washing with Buffer B followed by Buffer A.

-

Load the supernatant onto the column.

-

Wash the column with Buffer A to remove salts and hydrophilic impurities.

-

Elute the peptides with Buffer B.

-

-

Lyophilize the supernatant or the eluted sample to dryness.

-

Reconstitute the dried extract in RIA buffer to the desired concentration for analysis.

This procedure follows the principle of competitive binding.

Materials:

-

SS28 standards of known concentrations

-

Prepared tissue extracts

-

Anti-SS28 primary antibody

-

¹²⁵I-labeled SS28 (tracer)

-

RIA Buffer

-

Secondary antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum (NRS) for precipitation[12]

-

Polypropylene assay tubes

-

Gamma counter

Protocol:

-

Assay Setup: Label polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and samples.

-

Add 100 µl of RIA buffer to the NSB tubes.

-

Add 100 µl of standards or reconstituted tissue extracts to their respective tubes.

-

Add 100 µl of the diluted primary anti-SS28 antibody to all tubes except the TC and NSB tubes.

-

Vortex all tubes gently and incubate for 16-24 hours at 4°C.[12]

-

Add 100 µl of ¹²⁵I-SS28 tracer to all tubes.

-

Vortex gently and incubate for another 16-24 hours at 4°C.[12]

-

Immunoprecipitation:

-

Separation: Centrifuge all tubes (except TC) at 1,700-3,000 x g for 20 minutes at 4°C.[12]

-

Counting: Carefully decant the supernatant from all tubes except the TC tubes. Measure the radioactivity of the pellet in all tubes using a gamma counter.

Data Analysis

-

Calculate the average counts per minute (CPM) for each duplicate.

-

Subtract the average NSB CPM from all other tubes (except TC).

-

Calculate the percentage of bound tracer for each standard and sample using the formula: % B/B0 = (CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB) * 100

-

Plot a standard curve of % B/B0 versus the concentration of the SS28 standards.

-

Determine the concentration of SS28 in the tissue extracts by interpolating their % B/B0 values on the standard curve.

-

Calculate the final concentration in the original tissue by accounting for the dilution factors used during homogenization and extraction. The final concentration is typically expressed as pg/mg of tissue.

Visualizations

Caption: Workflow for SS28 Radioimmunoassay in Tissue Samples.

Caption: Principle of Competitive Radioimmunoassay (RIA).

References

- 1. raybiotech.com [raybiotech.com]

- 2. Characterization of tissue and releasable molecular forms of somatostatin-28[1-12]-like immunoreactivity in rat median eminence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay - Creative BioMart [creativebiomart.net]

- 4. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]

- 5. microbenotes.com [microbenotes.com]

- 6. revvity.com [revvity.com]

- 7. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 8. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum levels after administration of long-acting microcapsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high molecular weight form of somatostatin-28 (1-12)-like immunoreactive substance without somatostatin-14 immunoreactivity in the rat pancreas. Evidence that somatostatin-14 synthesis can occur independently of somatostatin-28 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpco.com [alpco.com]

- 12. phoenixbiotech.net [phoenixbiotech.net]

Quantifying Somatostatin-28 Levels Using ELISA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction